2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the reaction of 2-methylphenyl hydrazine with benzo[d][1,3]oxazin-4-one. The reaction is carried out under reflux conditions in the presence of glacial acetic acid . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .
Industrial Production Methods
The use of microwave-assisted synthesis can also be explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: The compound can undergo substitution reactions with primary aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic amines and sodium acetate in glacial acetic acid.
Major Products
Oxidation: Oxidized derivatives.
Reduction: Dihydro analogs.
Substitution: Substituted pyrazino[2,3-d][1,3]oxazin-4-one derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as serine protease human leukocyte elastase, which is involved in tissue degeneration . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing its activity.
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure and have been studied for their biological activities.
Quinazolinones: These compounds have a similar fused ring system and are known for their diverse pharmacological activities.
Uniqueness
2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is unique due to its specific substitution pattern and the combination of pyrazine and oxazine rings.
Properties
IUPAC Name |
2-(2-methylphenyl)pyrazino[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c1-8-4-2-3-5-9(8)12-16-11-10(13(17)18-12)14-6-7-15-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSFKYJIXIYBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=NC=CN=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704571 |
Source
|
Record name | 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-82-9 |
Source
|
Record name | 2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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